molecular formula C12H14N2O3S B2542378 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-07-8

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2542378
CAS RN: 185011-07-8
M. Wt: 266.32
InChI Key: OCFGEQWTFOQKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the papers provided. For instance, a one-pot synthesis of polyhydroquinoline derivatives, which are structurally related to imidazole, was achieved using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, 1,2,4,5-tetrasubstituted imidazoles were synthesized using a one-pot reaction with β-cyclodextrin-propyl sulfonic acid as a catalyst . These methods offer clean, efficient, and high-yielding synthesis routes for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution on the imidazole ring, such as the sulfonyl group in the compound of interest, can significantly alter the chemical and physical properties, as well as the biological activity of these molecules. The specific structure of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one would include a sulfonyl group attached to the imidazole ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, often facilitated by catalysts. The papers describe the use of different catalysts to promote the synthesis of imidazole derivatives, such as the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and disulfonic acid imidazolium chloroaluminate . These catalysts enable the formation of C-N and C-S bonds, which are crucial in the construction of the imidazole ring and its substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The sulfonyl group, in particular, could increase the compound's polarity and potentially its solubility in polar solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but the methodologies described for related compounds suggest that these properties can be finely tuned through the choice of substituents and reaction conditions .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

Research highlights novel synthesis methods for omeprazole, a compound with a sulfonyl group similar to the one . The study focuses on the synthesis process and pharmaceutical impurities of proton pump inhibitors, emphasizing the development of anti-ulcer drugs and their impurities which could offer insights into the chemical synthesis and impurity analysis of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical and Biological Properties of Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, are systematically reviewed, discussing their chemical and biological properties. This highlights the importance of such derivatives in synthetic drugs, suggesting a potential area of application for the compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Solvent and Cosolvent Interactions

A study on dimethyl sulfoxide (DMSO) and its hydrogen bonding interactions with cosolvent molecules, explores DMSO's role in various research and industrial applications. This review could be relevant when considering the solvent properties and interactions of related sulfonyl-containing compounds (Kiefer, Noack, & Kirchner, 2011).

Antioxidant Capacity Assays

The review on ABTS/PP decolorization assay discusses the antioxidant capacity of compounds, which may be relevant for assessing the antioxidant potential of the compound . Understanding the mechanisms and pathways involved in these assays can provide insights into the compound's potential antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Xylan Derivatives and Applications

The chemical modification of xylan into ethers and esters with specific properties demonstrates the potential for chemical derivatization in enhancing solubility and biological activities, which could be analogous to modifications of sulfonyl-containing compounds for varied applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-4-6-10(7-5-9)18(16,17)11-8-13(2)12(15)14(11)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGEQWTFOQKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.